Marginatone

Description

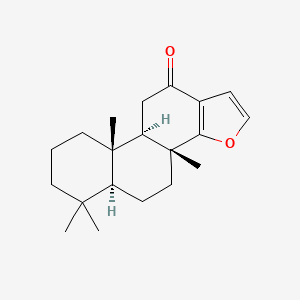

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(3bR,5aS,9aS,9bR)-3b,6,6,9a-tetramethyl-4,5,5a,7,8,9,9b,10-octahydronaphtho[1,2-g][1]benzofuran-11-one |

InChI |

InChI=1S/C20H28O2/c1-18(2)8-5-9-19(3)15(18)6-10-20(4)16(19)12-14(21)13-7-11-22-17(13)20/h7,11,15-16H,5-6,8-10,12H2,1-4H3/t15-,16+,19-,20+/m0/s1 |

InChI Key |

FTDARKDISPGDGI-ACZWYYKOSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC(=O)C4=C3OC=C4)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC(=O)C4=C3OC=C4)C)C)C |

Synonyms |

marginatone |

Origin of Product |

United States |

Structural Elucidation Methodologies for Marginatone

Application of Advanced Nuclear Magnetic Resonance Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework and the relative stereochemistry of organic molecules like Marginatone. grafiati.com The process involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.com

1D NMR, including ¹H and ¹³C NMR spectra, provides initial information about the chemical environment of the hydrogen and carbon atoms present in the molecule. The ¹H NMR spectrum reveals the number of different types of protons and their splitting patterns, which gives clues about adjacent protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. mdpi.com

2D NMR techniques are essential for assembling the complete molecular structure. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, allowing for the tracing of proton-proton connectivity networks within the molecule. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon atoms with their attached protons, providing a definitive link between the ¹H and ¹³C assignments. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire carbon skeleton. It reveals long-range couplings between protons and carbons (typically over two or three bonds), connecting molecular fragments that are not directly bonded. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is indispensable. It identifies protons that are close in space, irrespective of their bonding connectivity. The observation of cross-peaks in a NOESY spectrum between specific protons confirms their relative stereochemistry. For instance, in derivatives of this compound, the stereochemistry of substituents was confirmed through NOESY experiments which showed correlations between key protons, such as those of a methyl group and a proton on an adjacent ring, confirming their spatial proximity. mdpi.comresearchgate.net

The comprehensive analysis of these NMR data allows for the unambiguous assignment of almost all proton and carbon signals and the establishment of the relative configuration of the chiral centers in the this compound molecule. mdpi.com

Table 1: Representative NMR Techniques Used in the Structural Elucidation of this compound and its Analogs

| NMR Experiment | Information Provided | Reference |

|---|---|---|

| ¹H NMR | Provides data on the chemical environment and connectivity of protons. | mdpi.com |

| ¹³C NMR | Determines the number and type of carbon atoms in the molecule. | mdpi.com |

| COSY | Identifies proton-proton (H-H) spin-spin coupling correlations. | mdpi.com |

| HSQC | Correlates protons with their directly attached carbon atoms (¹JCH). | mdpi.com |

| HMBC | Shows long-range correlations between protons and carbons (²JCH, ³JCH). | mdpi.com |

| NOESY | Reveals through-space correlations between protons, aiding stereochemical assignment. | mdpi.com |

Mass Spectrometric Approaches for Molecular Framework Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, providing essential information for structural elucidation. mdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the molecular formula. mdpi.com

In the analysis of this compound and its synthetic derivatives, mass spectrometry confirmed the expected molecular formula. The fragmentation patterns observed in the mass spectrum also offer structural clues. For example, analysis of related tetracyclic compounds showed that the molecular ion peak (M+) is often weak. The most prominent peak in the spectrum frequently corresponds to the fragmentation of the molecule, such as the loss of a substituent group. This characteristic fragmentation provides evidence for the presence and location of certain functional groups within the molecular framework. mdpi.com

Total Synthesis and Synthetic Methodologies for Marginatone

Strategic Overview of Synthetic Approaches to Marginatone and its Core Skeleton

Two principal synthetic strategies have emerged for the construction of the this compound framework. The first, a diastereoselective approach developed by Abad-Somovilla and coworkers, utilizes the readily available chiral building block (S)-carvone to establish the C-ring of the isospongian diterpene skeleton. researchgate.netvulcanchem.comnsf.gov This strategy follows a C→ABC→ABCD ring annulation pathway, where the pre-existing stereocenter in the starting material guides the formation of subsequent stereocenters. researchgate.netvulcanchem.comcapes.gov.br

A second and distinct approach, reported by Ragoussis and colleagues, constitutes a formal total synthesis of (–)-marginatone starting from (+)-coronarin E. capes.gov.bruv.esresearchgate.net This route relies on a key stereocontrolled intramolecular electrophilic cyclization to forge the tetracyclic marginatane skeleton. capes.gov.bruv.esresearchgate.net Since (+)-coronarin E can be synthesized from the natural product (–)-sclareol, this work also formally links the synthesis of this compound to this alternative starting material. uv.esresearchgate.net

Development of Novel Reaction Methodologies in this compound Synthesis

The synthesis of this compound has spurred the application and development of powerful chemical transformations. A cornerstone of the Abad-Somovilla approach is the strategic combination of an intramolecular Diels-Alder (IMDA) reaction and a ring-closing metathesis (RCM) to assemble the complex polycyclic system. researchgate.netvulcanchem.comcapes.gov.br The IMDA reaction is pivotal for constructing the ABC tricyclic core with a high degree of stereocontrol, while the subsequent RCM reaction efficiently forms the dihydrofuran D-ring. researchgate.net

In contrast, the Ragoussis synthesis highlights the utility of electrophilic cyclizations in complex molecule synthesis. uv.esresearchgate.net The key transformation is the stereocontrolled intramolecular cyclization of (+)-dihydrocoronarin E, initiated by a Lewis acid, to yield the complete tetracyclic marginatane skeleton in a single, highly effective step. capes.gov.bruv.esresearchgate.net This reaction demonstrates the power of polyene cyclizations in mimicking biosynthetic pathways to create complex carbocyclic frameworks.

Stereoselective and Enantioselective Approaches in Constructing the this compound Framework

Given the multiple stereocenters present in this compound, achieving stereochemical control is a paramount challenge. Both successful synthetic campaigns address this challenge by employing enantioselective strategies, starting from chiral natural products.

The Abad-Somovilla synthesis is a notable example of a diastereoselective approach. researchgate.netnsf.gov By starting with (S)-carvone, a chiral pool starting material, the stereochemical information embedded in this C-ring synthon is effectively transferred throughout the synthetic sequence. researchgate.netvulcanchem.comnsf.govnih.gov This strategy allows for the establishment of the correct absolute stereochemistry at the multiple chiral centers of the final natural product. The intramolecular Diels-Alder reaction, in particular, proceeds with high diastereoselectivity, governed by the geometry of the acyclic precursor. researchgate.net

Similarly, the formal total synthesis by Ragoussis and coworkers is enantioselective, commencing with (+)-coronarin E, which itself is derived from the enantiopure natural product (–)-sclareol. uv.esresearchgate.net The crucial intramolecular electrophilic cyclization step is stereocontrolled, leading to the desired configuration of the newly formed ring junctions in the marginatane skeleton. capes.gov.bruv.esresearchgate.net This control is critical for ultimately obtaining the natural enantiomer of this compound.

Convergent and Linear Synthesis Strategies

The two primary synthetic routes to this compound exemplify different strategic philosophies: convergent and linear synthesis. google.comacs.org

The Abad-Somovilla synthesis embodies a convergent approach, characterized by a C→ABC→ABCD ring annulation strategy. researchgate.netvulcanchem.comacs.org In this methodology, the C-ring, derived from (S)-carvone, is elaborated with a side chain that incorporates the precursors for the A and B rings. A key intramolecular Diels-Alder reaction then rapidly assembles the ABC-tricyclic core. researchgate.net The D-ring is subsequently appended via ring-closing metathesis. This strategy, where complex fragments are brought together late in the synthesis, is generally more efficient and flexible. researchgate.netgoogle.com

| Stereocontrol | Diastereoselective, based on chiral pool starting material | Enantioselective, based on chiral pool starting material |

Synthesis of this compound Analogues and Mechanistic Probes

A significant advantage of total synthesis is the ability to generate analogues of the natural product that are not available from natural sources. The synthetic platform developed by Abad-Somovilla and coworkers has been successfully applied to the preparation of several isospongian diterpenes, including (–)-marginatafuran and (–)-20-acetoxythis compound, alongside (–)-marginatone itself. researchgate.netvulcanchem.com

These synthetic analogues, along with this compound, have been used as mechanistic probes to investigate the biological activity of this class of compounds. A key finding is that this compound and its relatives inhibit the mammalian mitochondrial respiratory chain. researchgate.netvulcanchem.com Specifically, they have been shown to inhibit the integrated electron transfer chain (NADH oxidase activity) at micromolar concentrations. researchgate.netvulcanchem.com

The availability of these structurally related compounds allows for the exploration of structure-activity relationships (SAR). By comparing the inhibitory potencies of this compound, marginatafuran (B1257815), and 20-acetoxythis compound, researchers can begin to understand which structural features of the molecule are crucial for its interaction with the mitochondrial machinery. vulcanchem.com For example, comparing this compound (with a ketone on the D-ring) to marginatafuran (a furan) provides insight into the role of this functionality in the observed biological effect. vulcanchem.com These studies are critical for identifying the molecular target and elucidating the mechanism of action, which could guide the design of more potent or selective inhibitors for therapeutic applications. vulcanchem.com

Table 2: Key Compounds in this compound Synthesis and Related Analogues

| Compound Name | Chemical Formula | Role/Significance |

|---|---|---|

| This compound | C20H26O2 | Target natural product |

| (S)-Carvone | C10H14O | Chiral starting material for convergent synthesis |

| (+)-Coronarin E | C20H28O | Starting material for linear synthesis |

| (–)-Sclareol | C20H36O2 | Precursor to (+)-coronarin E |

| (–)-Marginatafuran | C20H28O | Synthetic analogue, mechanistic probe |

| (–)-20-Acetoxythis compound | C22H30O4 | Synthetic analogue, mechanistic probe |

Investigation of Biological Activities and Molecular Mechanisms Pre Clinical Focus

Cellular and Subcellular Mechanistic Investigations in In Vitro Models

While direct and detailed mechanistic studies on Marginatone's specific effects on cancer cell cycle progression, apoptosis induction, and anti-proliferative pathways are not extensively documented in current literature, the broader class of spongiane diterpenoids, to which this compound belongs, has demonstrated significant cytotoxic and antitumor properties. uv.esmdpi.com Research on various compounds within this family provides a strong basis for this compound's potential in anticancer applications.

Spongiane diterpenoids have been reported to exhibit a wide spectrum of biological activities, including noteworthy antitumor and cytotoxic effects. uv.esnih.gov For instance, synthetic analogues of spongiane diterpenes have shown relevant cytotoxicity against human tumor cell lines such as HeLa (cervical cancer) and HEp-2 (larynx carcinoma). acs.org Studies on dorisenones, another group of spongiane diterpenoids, revealed strong cytotoxic activity against L1210 (mouse leukemia) and KB (human oral epidermoid carcinoma) cancer cells. uv.es Furthermore, investigations into other spongianes have demonstrated antiproliferative effects in human prostate cancer (PCa) cell lines, which were mediated through the inhibition of androgen receptor (AR) signaling. nih.gov

The general anticancer potential of natural products from marine algae and sponges often involves mechanisms such as the induction of apoptosis (programmed cell death), disruption of cell cycle progression, and the modulation of key signaling pathways that govern cell proliferation and survival. mdpi.comarchivesofmedicalscience.comjbtr.or.kr For many anticancer agents, triggering apoptosis through either the intrinsic (mitochondrial) or extrinsic pathway is a primary mechanism of action. archivesofmedicalscience.comnih.gov This often involves the arrest of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. archivesofmedicalscience.comnih.gov Given that this compound's identified molecular target is within the mitochondria, it is plausible that its anticancer effects could be mediated through the intrinsic apoptotic pathway, but this requires specific experimental validation.

Table 1: Examples of Cytotoxic Activity in Spongiane Diterpenoids

Compound Class/Name Activity Affected Cell Lines Reference Synthetic Spongiane Diterpenes Cytotoxicity HeLa, HEp-2 archivesofmedicalscience.com Dorisenones (e.g., Dorisenone A) Strong Cytotoxicity L1210, KB uv.es Spongian Diterpenoids Antiproliferative Activity Human Prostate Cancer (PCa) acs.org

Spongiane diterpenes as a chemical class are recognized for their anti-inflammatory activities. uv.esnih.gov However, specific research delineating the precise mechanisms by which this compound modulates inflammatory signaling pathways and cytokine production is limited.

Inflammation is a complex biological response mediated by various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. oncotarget.commdpi.com Cytokines are crucial mediators of the inflammatory response, and their modulation is a key strategy for treating inflammatory diseases. nih.govinfectiologyjournal.comnih.gov The anti-inflammatory effects of fucoidan (B602826) extracts, another class of marine natural products, have been linked to the dose-dependent reduction of pro-inflammatory cytokine production in human immune cells. mdpi.com While it is established that spongiane diterpenoids possess anti-inflammatory properties, the specific interactions of this compound with inflammatory cascades and its effect on the cytokine network remain to be elucidated through targeted molecular studies.

Direct investigations into this compound's capacity for free radical scavenging or its broader antioxidant mechanisms have not been specifically reported. Among the diverse bioactivities of sponge-derived diterpenes, antioxidant activity has been noted, although it is less commonly reported than cytotoxicity. mdpi.com

There are currently no studies that directly assess the neuroprotective mechanisms of this compound. However, its established role as an inhibitor of the mitochondrial respiratory chain provides a strong theoretical basis for its potential impact on neuronal health. nih.gov

Mitochondrial dysfunction is a central pathological feature in a wide range of neurodegenerative disorders. acs.org Mitochondria are vital for neuronal survival due to their role in ATP production, and their impairment can lead to energy deficits, increased oxidative stress, and the initiation of apoptotic cell death. mdpi.com The inhibition of the electron transport chain, as demonstrated by this compound, directly affects mitochondrial function. nih.gov This modulation of mitochondrial activity could have significant consequences for neuronal survival and the mitigation of neuroinflammation, a process also closely linked to mitochondrial health. While the precise outcomes of this inhibition in a neuronal context are unknown, the compound's action on a key organelle in neurodegeneration suggests that the neuroprotective potential of this compound is a viable and important area for future research.

The broader family of spongiane diterpenoids has been consistently recognized for its antimicrobial and antifungal activities. uv.esacs.org While this compound itself has not been the focus of extensive antimicrobial screening in the reviewed literature, related compounds and precursors used in its synthesis have shown such properties. niist.res.inniist.res.inresearchgate.net These findings suggest that compounds with the spongiane skeleton are a promising source of antimicrobial agents, and further investigation into this compound's specific spectrum of activity is warranted.

Neuroprotective Mechanisms: Investigations into Neuronal Survival, Mitochondrial Function, and Neuroinflammation Mitigation

Molecular Target Identification and Validation Studies

The most definitive research into this compound's molecular mechanism comes from studies focused on its chemical synthesis and subsequent biological evaluation. This work has successfully identified a key molecular target for this compound and its analogues.

A study involving the total synthesis of this compound, (-)-marginatafuran, and (-)-20-acetoxythis compound also included a preliminary assessment of their biological activity. nih.gov The research revealed that these isospongian diterpenes are inhibitors of the mammalian mitochondrial respiratory chain. Specifically, the compounds were found to inhibit the integrated electron transfer chain, measured as NADH oxidase activity, with effects observed in the micromolar range. nih.gov This identifies the NADH oxidase component of the mitochondrial respiratory chain as a direct molecular target of this compound. Inhibition of this target disrupts cellular respiration and energy production, a mechanism that likely underpins the various biological activities attributed to the broader class of spongiane diterpenoids. nih.govabcam.comnih.gov

Table 2: Molecular Target of this compound and Related Isospongians

Compound(s) Identified Molecular Target Observed Mechanism Effective Concentration Range Reference This compound and other synthetic isospongians Mammalian Mitochondrial Respiratory Chain Inhibition of the integrated electron transfer chain (NADH oxidase activity) Micromolar (µM) mdpi.com

Protein-Ligand Interaction Analyses

The study of protein-ligand interactions is fundamental to understanding how a compound exerts its effects at a molecular level. numberanalytics.commdpi.com This involves analyzing the binding of a ligand (like this compound) to its protein target, which can be accomplished through various computational and experimental methods. osdd.netcontractlaboratory.comnih.gov Computational techniques such as molecular docking are frequently used to predict the binding pose and affinity of a ligand within the active or allosteric site of a protein. numberanalytics.comnih.govmdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. nih.gov

Experimentally, techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide quantitative data on binding, including the dissociation constant (K_D), which measures binding affinity, as well as kinetic parameters like association (k_a) and dissociation (k_d) rates. mdpi.comtainstruments.combiosensingusa.com

Currently, specific molecular docking studies detailing the binding of this compound to a particular protein target are not extensively reported in publicly accessible literature. Although molecular docking simulations may have been performed in broader studies, detailed results, including specific binding energies and interacting residues for this compound, are not available. researchgate.net Consequently, a definitive protein target and the precise nature of its interaction with this compound have yet to be characterized.

Enzymatic Inhibition and Activation Kinetics and Mechanisms

Enzymes are critical targets for many therapeutic compounds. news-medical.net The interaction of a compound with an enzyme can either inhibit or activate its catalytic function. bgc.ac.in Enzyme inhibition can be reversible or irreversible. bu.edu Reversible inhibition is further classified into competitive, non-competitive, uncompetitive, and mixed types, each with a distinct kinetic profile. bu.edumedschoolcoach.comlibretexts.org

Competitive inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Michaelis constant (K_M) but does not affect the maximum velocity (V_max). medschoolcoach.comlibretexts.org

Non-competitive inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of substrate binding. This decreases V_max without changing K_M. bgc.ac.inbu.edu

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, decreasing both V_max and K_M. bgc.ac.inbu.edu

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both V_max and K_M. bu.edu

Enzyme activation can also occur through various mechanisms, such as allosteric activation where a molecule binds to a site other than the active site, inducing a conformational change that enhances the enzyme's activity. nih.govbritannica.combiorxiv.org

Detailed studies on the specific enzymatic targets of this compound are not currently available. There is no published data identifying which enzymes this compound may inhibit or activate, nor are there reports on its inhibition constants (such as IC₅₀ or K_i) or the kinetic mechanisms of its action.

Pre-clinical In Vivo Mechanistic Investigations

To date, the biological evaluation of this compound appears to be limited to in vitro assays. There are no reports in the scientific literature of pre-clinical in vivo studies using animal models to investigate the mechanistic pathways of this compound.

Structure Activity Relationship Sar Studies of Marginatone Derivatives

Design and Synthesis of Chemically Modified Marginatone Analogues

The generation of a library of this compound analogues is fundamental to SAR studies. This requires robust and flexible synthetic strategies that allow for targeted modifications at various positions of the this compound scaffold. Researchers have developed several synthetic routes to access not only this compound itself but also a diverse set of derivatives for biological evaluation. grafiati.com

One notable synthetic approach utilizes the commercially available monoterpene (S)-carvone as a chiral building block for the C-ring of the isospongian framework. This strategy employs a C→ABC→ABCD ring annulation sequence, featuring key reactions such as the intramolecular Diels-Alder reaction and ring-closing metathesis to construct the tetracyclic core. researchgate.net This methodology has been successfully applied to the total synthesis of (-)-marginatone and other natural isospongians. researchgate.netacs.org

Further derivatization is often achieved through modern catalytic methods. For instance, palladium-catalyzed domino Heck-Suzuki reaction sequences have been employed to introduce a variety of aryl substituents at the C-17 position of the furan (B31954) ring. vulcanchem.com This allows for a systematic exploration of the steric and electronic effects of different groups at this position. Other modifications might target the ketone functionality at position 11 within the furan ring system, which serves as a reactive site for chemical alterations. vulcanchem.com

A summary of synthetic approaches to generate this compound analogues is presented below.

| Synthetic Strategy | Key Features | Target Modifications | Reference(s) |

| Total Synthesis from (S)-Carvone | Uses a readily available chiral starting material. Employs intramolecular Diels-Alder and ring-closing metathesis. | Provides access to the core tetracyclic isospongian skeleton and non-natural oxygenated analogues. | researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Utilizes Heck-Suzuki reactions for C-C bond formation. | Introduces diverse aryl groups at the C-17 position of the furan ring. | vulcanchem.com |

| Semi-synthesis from Natural Precursors | Starts from related, more abundant natural products like sclareol (B1681606). | Involves regioselective hydrogenation and stereocontrolled intramolecular cyclization. | uv.es |

These synthetic efforts have produced a collection of this compound derivatives, enabling a systematic investigation of its structure-activity relationships.

Elucidation of Key Structural Features for Specific Biological Activities

The biological activity of this compound is intrinsically linked to its complex three-dimensional structure. SAR studies aim to identify the specific molecular features, or pharmacophores, responsible for its inhibitory effects on the mitochondrial respiratory chain. vulcanchem.comresearchgate.net

The core tetracyclic framework of this compound is considered essential for its activity. This rigid scaffold properly orients the functional groups for interaction with the biological target. vulcanchem.com The stereochemistry at the four chiral centers (3bR, 5aS, 9aS, 9bR) is also crucial, as changes in stereoconfiguration can significantly alter biological properties. vulcanchem.com

Key structural elements and their apparent role in biological activity include:

Benzofuran-11-one Moiety: This distinctive feature is a primary site for molecular interactions. The ketone at position 11 is a potential hydrogen bond acceptor and a site for nucleophilic attack. vulcanchem.com

Furan Ring System: Modifications to the furan ring, particularly at the C-17 position, have been a focus of synthetic efforts to modulate activity. The introduction of different aryl groups can influence potency and selectivity. vulcanchem.com

A preliminary evaluation of a small library of synthesized isospongian analogues, including this compound, revealed that most were capable of inhibiting the integrated electron transfer chain (NADH oxidase activity) in the micromolar range, confirming the importance of the shared structural framework. researchgate.net

| Structural Feature | Hypothesized Role in Activity | Potential Modifications | Reference(s) |

| Tetracyclic Isospongian Framework | Provides the necessary rigid scaffold for presenting key functional groups. | Generally conserved, though synthesis of rearranged spongianes has been explored. | vulcanchem.comuv.es |

| Stereochemistry | Crucial for correct three-dimensional orientation and binding affinity. | Synthesis of diastereomers to probe the importance of specific chiral centers. | vulcanchem.com |

| Ketone at C-11 | Potential hydrogen bond acceptor or electrophilic site. | Reduction to alcohol, formation of ketals, or other derivatizations. | vulcanchem.com |

| Substituents at C-17 | Modulates electronic and steric properties, influencing binding interactions. | Introduction of various aryl groups via cross-coupling reactions. | vulcanchem.com |

Computational Modeling and Cheminformatics in SAR Analysis

To rationalize experimental SAR data and guide the design of new, more potent analogues, computational modeling and cheminformatics have become indispensable tools. dotmatics.comoncodesign-services.com While specific computational studies on this compound are not extensively published, the methodologies are widely applied in the study of other natural products and are highly relevant. researchgate.netscielo.br

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. scielo.br By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for the synthesized this compound analogues, a mathematical model can be developed to predict the activity of untested, virtual compounds. This allows for the prioritization of synthetic targets that are most likely to exhibit enhanced activity.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (e.g., a this compound analogue) when bound to a specific molecular target. nih.gov Given that this compound inhibits the mitochondrial respiratory chain, docking studies could be performed on components of the electron transport chain, such as NADH dehydrogenase (Complex I), to visualize potential binding modes. vulcanchem.com This provides insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern binding affinity. nih.gov Such studies can explain why certain structural modifications enhance or diminish activity. researchgate.net

Cheminformatics tools are used to analyze and visualize the chemical space of the synthesized analogues. dokumen.pubu-strasbg.fr Techniques like Principal Component Analysis (PCA) can help to group compounds based on their structural similarities and identify key property trends that correlate with activity. mdpi.com Activity landscape modeling can be used to visualize SAR, identifying "activity cliffs"—pairs of structurally similar compounds with a large difference in potency—which are particularly informative for understanding key molecular interactions. u-strasbg.frnih.gov

These computational approaches, used in concert with experimental synthesis and testing, create an efficient, iterative cycle for lead optimization.

Correlation of Structural Modifications with Molecular Target Interactions

The ultimate goal of SAR studies is to understand, at a molecular level, how specific structural changes in this compound derivatives translate into altered interactions with their biological target. nih.gov The primary identified target for this compound and its analogues is the mitochondrial respiratory chain, where they inhibit NADH oxidase activity. vulcanchem.comresearchgate.net

The correlation is established by systematically linking the structural modifications of the analogues to their measured inhibitory potency. For example, the synthesis of 17-arylsubstituted this compound derivatives allows researchers to probe a specific pocket in the target's binding site. vulcanchem.com If analogues with bulky, electron-rich aryl groups at C-17 show increased activity, it suggests the presence of a corresponding hydrophobic pocket and potential for pi-stacking interactions. Conversely, a loss of activity might indicate a steric clash.

Molecular docking simulations can provide a structural hypothesis for these experimental observations. nih.gov By docking a series of analogues into the putative binding site, researchers can analyze the predicted binding poses and interaction energies. For instance, a docking study might reveal that the C-11 ketone forms a critical hydrogen bond with an amino acid residue in the target protein. vulcanchem.com Modifying this ketone to an alcohol would disrupt this interaction, and the predicted loss of binding energy should correlate with the experimentally observed decrease in biological activity.

Through this integrated approach of synthesis, biological testing, and computational modeling, a detailed map of the interactions between this compound derivatives and their molecular target can be constructed. This knowledge is paramount for the rational design of new compounds with improved therapeutic profiles.

Advanced Analytical Methodologies for Research Applications of Marginatone

Chromatographic Techniques for Detection and Quantification in Research Matrices

Chromatography is a fundamental separation science that forms the backbone of analytical chemistry for natural products. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are indispensable for isolating and measuring Marginatone concentrations, even in intricate sample matrices. frontiersin.org

Developing a robust HPLC method is a critical first step for the accurate quantification of this compound. The process involves a systematic optimization of chromatographic conditions to achieve adequate resolution, peak shape, and analysis time. nih.govthermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common modality for analyzing moderately polar compounds like diterpenoids. researchgate.net

Method development for this compound would begin with selecting an appropriate stationary phase, typically a C18 column, known for its versatility and hydrophobic retention characteristics. oonops.eu The mobile phase composition, a mixture of an aqueous component (often with a pH-modifying additive like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is then optimized. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for analyzing complex extracts containing compounds with a wide range of polarities. mdpi.com

While a specific, validated HPLC method solely for this compound is not prominently published, research on the phytochemical analysis of Serjania marginata, a plant from which related compounds are studied, provides a strong template. researchgate.netkew.org A "green chromatography" method developed for S. marginata leaf extract utilizes a phenyl hexyl column with an ethanol/water gradient, demonstrating a successful approach for separating compounds within this matrix. researchgate.net Such a method could be adapted and optimized for the specific quantification of this compound. Key parameters for validation would include linearity, precision, accuracy, and robustness to ensure the method is fit for its intended purpose. ijpsjournal.com

Table 1: Example HPLC Method Parameters Based on Analysis of Serjania marginata Extract

This table illustrates typical starting parameters for developing an HPLC method for compounds within Serjania marginata, which could be optimized for this compound analysis. researchgate.net

| Parameter | Condition | Purpose |

| Column | Phenyl Hexyl (e.g., 250 x 4.6 mm, 5 µm) | Provides alternative selectivity to C18, potentially enhancing separation of specific constituents. |

| Mobile Phase A | Water | The primary polar component of the mobile phase. |

| Mobile Phase B | Ethanol | A "green" organic modifier for eluting compounds. |

| Gradient | 10% to 55% B over 35 minutes | Creates a polarity gradient to elute compounds of varying hydrophobicity from the column. |

| Flow Rate | 1.11 mL/min | Controls the speed of the mobile phase and, consequently, retention times and resolution. |

| Column Temperature | 60 °C | Influences solvent viscosity and analyte retention, affecting separation efficiency and peak shape. |

| Detection | Photodiode Array (PDA) | Allows monitoring across a range of UV-Vis wavelengths to find the optimal absorbance for this compound. |

For analyzing this compound in highly complex research matrices such as plasma, tissues, or cell lysates, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. rsc.org This technique offers unparalleled sensitivity and selectivity by combining the separation power of LC with the mass-resolving capability of MS. ijpsjournal.com The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the highly specific detection and quantification of a target analyte, even at very low concentrations, by monitoring a specific precursor-to-product ion transition. mdpi.comnih.gov

The development of an LC-MS/MS method for this compound would involve optimizing both the chromatographic separation (as described for HPLC) and the mass spectrometric parameters. fda.gov.tw This includes tuning the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow) to achieve efficient formation of the this compound precursor ion (typically the protonated molecule [M+H]⁺ in positive ion mode). Subsequently, collision-induced dissociation is optimized to generate a stable and abundant product ion for the MRM transition. nih.gov The use of a stable isotope-labeled internal standard is the preferred approach to correct for matrix effects and variations in sample processing and instrument response. unc.edu

Studies on the quantification of other diterpenoids in biological fluids provide a clear blueprint for this process. For instance, a method for analyzing diterpenes like lasiodonin (B12108822) and oridonin (B1677485) in rat plasma used a C18 column with a water/methanol gradient and MRM detection, achieving the necessary sensitivity for pharmacokinetic research. nih.gov A similar strategy would be directly applicable to this compound.

Table 2: Typical Parameters for LC-MS/MS Method Development for a Diterpenoid like this compound

This table outlines the key instrumental parameters that would be defined and optimized during the development of a quantitative LC-MS/MS assay. mdpi.comnih.govfda.gov.tw

| Parameter | Description | Example / Setting to be Determined |

| LC Column | Reversed-Phase C18 | e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Water/Acetonitrile or Methanol with 0.1% Formic Acid | Gradient elution optimized for peak shape and retention. |

| Ionization Mode | Electrospray Ionization (ESI) | Positive or Negative, depending on which provides better signal. |

| Precursor Ion (Q1) | Mass-to-charge ratio (m/z) of the intact molecule. | To be determined (e.g., [M+H]⁺). |

| Product Ion (Q3) | m/z of a specific fragment ion after collision. | To be determined via infusion and fragmentation experiments. |

| MRM Transition | The specific Q1/Q3 pair monitored for quantification. | To be determined. |

| Collision Energy | Voltage applied to induce fragmentation. | Optimized to maximize product ion signal. |

| Internal Standard | A structurally similar or isotope-labeled compound. | e.g., this compound-d3 (if available). |

High-Performance Liquid Chromatography (HPLC) Method Development

Spectrometric Methods for Quantitative Research Analysis

Beyond chromatography-based quantification, various spectrometric methods are fundamental to the initial identification and structural characterization of this compound. While UV-Visible spectrophotometry can be used for quantification if the molecule possesses a suitable chromophore and the sample matrix is simple, its primary utility is often in detection within an HPLC system. archive.org

For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable.

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments are the most powerful tools for determining the complete chemical structure of a novel compound like this compound. acs.org Analysis of these spectra allows for the assignment of all proton and carbon signals and establishes the connectivity and stereochemistry of the molecule. mdpi.com While not typically used for routine quantification due to lower sensitivity and higher sample amount requirements compared to MS, quantitative NMR (qNMR) is an emerging technique that can provide highly accurate concentration measurements without the need for an identical standard.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with LC, provides a highly accurate mass measurement of the parent ion, which is used to determine the elemental formula of this compound. frontiersin.org The fragmentation pattern observed in the MS/MS spectrum provides additional structural information that corroborates NMR data. acs.org

Emerging Bioanalytical Techniques for Mechanistic Research

To investigate the biochemical mechanisms of this compound, advanced bioanalytical approaches are required. These techniques move beyond simple quantification to provide insights into how the compound interacts with biological systems. researchgate.net

Metabolomics, particularly using UHPLC-HRMS, is a powerful hypothesis-generating strategy. frontiersin.orgnih.gov By comparing the metabolic profiles of cells or organisms treated with this compound to untreated controls, researchers can identify metabolic pathways that are perturbed by the compound. This can reveal potential protein targets or off-target effects. For example, a metabolomics study of Serjania marginata extracts used UHPLC-(ESI)-HRMS to annotate dozens of compounds and track their variation, a technique that could be repurposed to track the metabolic fate of this compound and its impact on endogenous metabolites. frontiersin.orgnih.gov

Other emerging techniques include advanced cell imaging with mass spectrometry, which can help visualize the subcellular distribution of this compound or its downstream molecular effects. As research into this compound progresses, the application of these cutting-edge bioanalytical methods will be essential for fully understanding its biological role.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Exploration of Undiscovered Biological Activities and Underlying Mechanisms

While Marginatone is known to inhibit the mammalian mitochondrial respiratory chain, the full spectrum of its biological activities remains largely unexplored. vulcanchem.com Future research should focus on comprehensive screening to uncover novel bioactivities. Investigating its effects on various cell signaling pathways, enzyme systems, and protein-protein interactions could reveal new therapeutic avenues.

A significant area for future investigation is the detailed elucidation of the mechanisms underlying its known and newly discovered activities. For instance, a deeper dive into its interaction with the mitochondrial electron transfer chain could pinpoint specific complex I or other targets, providing a clearer picture of its inhibitory action. acs.org This could involve advanced biochemical and biophysical techniques to study the binding kinetics and structural basis of its interactions.

Innovation in Synthetic Strategies for Architecturally Complex Analogues

The complex stereochemistry of this compound presents a considerable challenge for its total synthesis. vulcanchem.com Current synthetic routes, while successful, often involve multiple steps and may have limitations in terms of yield and scalability. acs.orgnih.govresearchgate.net A key future direction is the development of more efficient and stereoselective synthetic strategies. This includes exploring novel disconnections and employing modern synthetic methodologies to streamline the construction of the isospongian skeleton.

Furthermore, innovation in synthetic chemistry will be crucial for generating a diverse library of this compound analogues. The synthesis of architecturally complex analogues with modifications at various positions of the tetracyclic core and the furan (B31954) ring will be instrumental for structure-activity relationship (SAR) studies. vulcanchem.com These studies are essential for identifying the key structural features responsible for its biological activity and for optimizing potency and selectivity. For example, palladium-catalyzed transformations could be further explored for structural modifications. vulcanchem.com

Advancements in Biosynthetic Pathway Engineering for Sustainable Production

The natural sources of this compound, primarily marine sponges and nudibranchs, are not viable for large-scale production. vulcanchem.com Therefore, a critical area of future research is the elucidation and engineering of its biosynthetic pathway. Identifying the genes and enzymes responsible for constructing the intricate furanoditerpenoid scaffold will be the first step.

Once the biosynthetic pathway is understood, advancements in synthetic biology and metabolic engineering can be applied to develop sustainable production platforms. dtu.dkcreative-enzymes.com This could involve transferring the entire biosynthetic pathway into a heterologous host, such as yeast (Saccharomyces cerevisiae) or E. coli, which can be grown in large-scale fermenters. dtu.dkmdpi.com This approach not only offers a sustainable and scalable source of this compound but also provides opportunities to create novel analogues by manipulating the biosynthetic machinery. dtu.dk

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of this compound's effects on biological systems, the integration of various "omics" technologies is essential. humanspecificresearch.orgnih.govfrontlinegenomics.com These high-throughput approaches can provide a global view of the molecular changes induced by this compound treatment.

Genomics and Transcriptomics: These can identify changes in gene expression patterns, revealing the cellular pathways and networks that are perturbed by this compound. humanspecificresearch.orgbiobide.com

Proteomics: This will help in identifying the direct protein targets of this compound and understanding its impact on the cellular proteome. humanspecificresearch.orgbiobide.com

Metabolomics: This can provide insights into the metabolic reprogramming induced by this compound, particularly in relation to its effects on mitochondrial function. humanspecificresearch.orgbiobide.com

By integrating data from these different omics levels, researchers can construct comprehensive models of this compound's mechanism of action, leading to a more rational approach for its therapeutic development. biobide.com

Challenges and Opportunities in this compound-Inspired Drug Discovery Research

The journey of a natural product from discovery to a clinical candidate is fraught with challenges, and this compound is no exception. cas.org A primary hurdle is its complex structure, which makes synthesis and modification difficult. vulcanchem.com Furthermore, a poor understanding of the underlying mechanisms of the diseases it might be used to treat can hinder progress. cas.org

Despite these challenges, there are significant opportunities in this compound-inspired drug discovery. Its unique chemical scaffold provides a novel starting point for the design of new therapeutic agents. vulcanchem.com The development of more potent and selective analogues through medicinal chemistry efforts could lead to lead compounds with improved pharmacological profiles. vulcanchem.com Collaborative initiatives between academia, the pharmaceutical industry, and non-profit organizations will be crucial to overcome the hurdles and capitalize on the opportunities presented by this promising natural product. nih.gov

Q & A

Basic Research Questions

Q. How can researchers formulate precise, actionable research questions for studying Marginatone’s chemical properties?

- Methodological Answer : Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure hypotheses. For example:

- Population: this compound’s molecular structure (e.g., functional groups, stereochemistry).

- Intervention: Synthesis pathways (e.g., catalytic methods, solvent systems).

- Comparison: Alternative synthetic routes or analogous compounds.

- Outcome: Yield optimization, stability, or reactivity profiles.

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability . Avoid overly broad terms; specify variables like temperature ranges or spectroscopic validation methods .

Q. What best practices ensure a comprehensive literature review for this compound-related studies?

- Methodological Answer :

Define scope : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like PubMed or SciFinder with keywords: “this compound synthesis,” “spectroscopic characterization,” and “reactivity” .

Evaluate contradictions : Note discrepancies in reported synthesis yields or spectral data (e.g., NMR shifts). Use tools like Zotero to organize conflicting findings .

Gap analysis : Identify understudied areas (e.g., enantioselective synthesis, environmental degradation pathways) .

Q. How should initial experiments for synthesizing this compound be designed to ensure reproducibility?

- Methodological Answer :

- Control variables : Document solvent purity, catalyst loading, and reaction times. Use batch-to-batch consistency checks .

- Validation protocols : Include triplicate runs for yield calculations and reference standard compounds for spectroscopic comparisons (e.g., IR, HPLC) .

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic procedures, including failed attempts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during this compound characterization?

- Methodological Answer :

- Comparative analysis : Cross-validate NMR/IR data with computational models (e.g., DFT simulations) to confirm peak assignments .

- Error quantification : Calculate confidence intervals for spectral measurements and report instrument calibration methods (e.g., Shimadzu vs. Bruker systems) .

- Peer review : Share raw data via repositories like Zenodo for independent verification .

Q. What interdisciplinary methodologies enhance the study of this compound’s biological activity?

- Methodological Answer :

- Mixed-methods design :

- Quantitative: Dose-response assays (IC50 values) with statistical power analysis (α=0.05, n≥3) .

- Qualitative: Ethnographic interviews with pharmacologists to contextualize therapeutic potential .

- Ethical frameworks : Obtain IRB approval for cell-line studies and disclose conflicts of interest .

Q. How can data integrity be maintained in long-term this compound research projects?

- Methodological Answer :

- Version control : Use platforms like GitLab to track changes in experimental protocols or computational scripts .

- Transparency logs : Publish negative results (e.g., unsuccessful crystallization attempts) to avoid publication bias .

- Collaborative audits : Assign team roles for data validation (e.g., independent replication by a second lab) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.